(2E)-2-(1,3-benzodioxol-5-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
Overview
Description
(2E)-2-(1,3-benzodioxol-5-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is a synthetic organic compound that features a benzodioxole ring and a nitrobenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzodioxol-5-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves a multi-step process:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a suitable base.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the benzodioxole derivative and a suitable aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzodioxol-5-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzodioxol-5-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features could make it a candidate for drug development or as a tool in biochemical assays.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the nitrobenzyl group suggests that it could be modified to enhance its pharmacological activity.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzodioxol-5-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzyl group could undergo bioreductive activation, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzodioxol-5-yl)-3-phenylprop-2-enenitrile: Lacks the nitrobenzyl group, which may result in different reactivity and applications.
(2E)-2-(1,3-benzodioxol-5-yl)-3-{2-[(4-methoxybenzyl)oxy]phenyl}prop-2-enenitrile: Contains a methoxybenzyl group instead of a nitrobenzyl group, which could affect its chemical and biological properties.
Uniqueness
The presence of the nitrobenzyl group in (2E)-2-(1,3-benzodioxol-5-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile makes it unique compared to similar compounds. This functional group can undergo specific chemical reactions and may impart distinct biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c24-13-19(17-7-10-22-23(12-17)30-15-29-22)11-18-3-1-2-4-21(18)28-14-16-5-8-20(9-6-16)25(26)27/h1-12H,14-15H2/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJBDRWSYPCUSX-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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